3-Bromo-2,5-dimethylpyridine
Overview
Description
3-Bromo-2,5-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the bromine atom is substituted at the third position, and two methyl groups are substituted at the second and fifth positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that brominated pyridines are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents used in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-2,5-dimethylpyridine would undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagents are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, the compound plays a crucial role in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly impact the compound’s reactivity and the overall yield of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dimethylpyridine can be synthesized through various methods. One common method involves the bromination of 2,5-dimethylpyridine using bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of a solvent such as tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-2,5-dimethylpyridine has several applications in scientific research:
Comparison with Similar Compounds
- 3-Bromo-2,6-dimethylpyridine
- 5-Bromo-2-methylpyridine
- 2-Bromo-3,5-dimethylpyridine
Comparison: 3-Bromo-2,5-dimethylpyridine is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it more suitable for certain substitution and coupling reactions compared to its isomers .
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGCLUHWCNWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554058 | |
Record name | 3-Bromo-2,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-19-0 | |
Record name | 3-Bromo-2,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?
A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of this compound, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.
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